molecular formula C14H11NO5S2 B2629180 (E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 890603-29-9

(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2629180
CAS No.: 890603-29-9
M. Wt: 337.36
InChI Key: CCTWEMKRVCWJJX-IZZDOVSWSA-N
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Description

(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C14H11NO5S2 and its molecular weight is 337.36. The purity is usually 95%.
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Mechanism of Action

    Target of Action

    Compounds with a 2,3-dihydro-1,4-benzodioxin-6-yl moiety have been found to exhibit antibacterial activity . Therefore, it’s possible that “(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” could target bacterial cells or enzymes.

Biological Activity

The compound (E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a synthetic derivative that exhibits significant biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin derivatives with thiazolidinone structures. The following general steps are involved:

  • Formation of Thiazolidinone Core : Reaction of appropriate aldehydes with thiosemicarbazides leads to the formation of thiazolidinone derivatives.
  • Methylene Linkage : The introduction of a methylene bridge connects the thiazolidinone to the 2,3-dihydrobenzo[b][1,4]dioxin moiety.
  • Acetic Acid Derivation : The final step involves the acylation to introduce the acetic acid functional group.

Enzyme Inhibition

Research has indicated that compounds similar to This compound exhibit inhibitory effects on various enzymes, including:

  • α-glucosidase : Important for carbohydrate metabolism; inhibition can aid in managing Type 2 diabetes mellitus (T2DM) .
  • Acetylcholinesterase : Targeted for Alzheimer's disease treatment; compounds demonstrated significant inhibition potential .

Antitumor Activity

Recent studies have shown that derivatives containing the thiazolidinone structure exhibit notable antitumor properties. For example:

CompoundCell Line TestedIC50 (µM)
Compound AHCT116 (colon cancer)<10
Compound BMDA-MB 231 (breast cancer)<10
Compound CPC3 (prostate cancer)<10

These results suggest that the compound may be effective against multiple cancer types .

Antioxidant Properties

The antioxidant capacity of similar compounds has been evaluated using various assays. For instance, compounds were tested for their ability to scavenge free radicals and reduce oxidative stress markers. The results indicated a significant reduction in reactive oxygen species (ROS), highlighting their potential as therapeutic agents in oxidative stress-related conditions .

Case Studies

Several case studies have explored the biological implications of compounds related to This compound :

  • Diabetes Management : A study demonstrated that a related compound reduced blood glucose levels in diabetic rats by inhibiting α-glucosidase activity .
  • Neuroprotection : In vitro studies showed that derivatives protected neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Properties

IUPAC Name

2-[(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5S2/c16-12(17)7-15-13(18)11(22-14(15)21)6-8-1-2-9-10(5-8)20-4-3-19-9/h1-2,5-6H,3-4,7H2,(H,16,17)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTWEMKRVCWJJX-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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